Cas no 146137-78-2 (2-fluoro-5-(trifluoromethyl)benzaldehyde)

2-Fluoro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₄F₄O. This compound features both fluorine and trifluoromethyl substituents on the benzene ring, enhancing its electron-withdrawing properties and making it a valuable intermediate in organic synthesis. Its high reactivity and stability under various conditions make it suitable for applications in pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple fluorine atoms contributes to improved metabolic stability and lipophilicity in derived compounds. This aldehyde is particularly useful in cross-coupling reactions, nucleophilic additions, and as a precursor for heterocyclic synthesis. Its well-defined structure and purity ensure consistent performance in demanding chemical processes.
2-fluoro-5-(trifluoromethyl)benzaldehyde structure
146137-78-2 structure
Product Name:2-fluoro-5-(trifluoromethyl)benzaldehyde
CAS No:146137-78-2
MF:C8H4F4O
MW:192.110376358032
MDL:MFCD00061311
CID:64958
PubChem ID:24877664
Update Time:2025-10-29

2-fluoro-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-trifluoromethylbenzaldehyde
    • alpha,alpha,alpha,6-Tetrafluoro-m-tolualdehyde
    • 2-Fluoro-5-(trifluoromethyl)benzaldehyde
    • 4-Fluoro-3-formylbenzotrifluoride
    • 5-trifluoromethyl-2-fluoro-benzaldehyde
    • α,α,α,6-Tetrafluoro-m-tolualdehyde
    • à,à,à,6-tetrafluoro-m-tolualdehyde
    • Benzaldehyde, 2-fluoro-5-(trifluoromethyl)-
    • 4-Fluoro-3-formylbenzotrifluoride, alpha,alpha,alpha,6-Tetrafluoro-m-tolualdehyde
    • 2-Fluoro-5-(trifluoromethyl)benzaldehyde97%
    • 2-Fluoro-5-(trifluoromethyl)benzaldehyde 97%
    • F0289
    • 2-fluoranyl-5-(trifluoromethyl)benzaldehyde
    • 146137-78-2
    • AM20060050
    • A808458
    • J-008197
    • AC-2814
    • DS-11306
    • EN300-76464
    • 2-Fluoro-5-(trifluoromethyl)benzaldehyde, 97%
    • MFCD00061311
    • FT-0612345
    • 2-Fluoro-5-trifluoromethyl-benzaldehyde;2-Fluoro-5-(trifluoromethyl)benzaldehyde
    • 2-fluoro-5-(trifluoromethyl) benzaldehyde
    • SCHEMBL269221
    • Z1160901778
    • CS-W010712
    • SY003030
    • AKOS005063925
    • DTXSID30370566
    • DB-011026
    • BBL028088
    • STK802610
    • 2-Fluoro-5-trifluoromethyl-benzaldehyde
    • 2-fluoro-5-(trifluoromethyl)benzaldehyde
    • MDL: MFCD00061311
    • Inchi: 1S/C8H4F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H
    • InChI Key: IDLNLGMUINCSGS-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=O)C=1)F)(F)F
    • BRN: 5810686

Computed Properties

  • Exact Mass: 192.02000
  • Monoisotopic Mass: 192.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.36 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 176 °C(lit.)
  • Flash Point: 170 °F
  • Refractive Index: n20/D 1.452(lit.)
  • PSA: 17.07000
  • LogP: 2.65700
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

2-fluoro-5-(trifluoromethyl)benzaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Store at 4°C,-4At ℃Store…Better

2-fluoro-5-(trifluoromethyl)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-fluoro-5-(trifluoromethyl)benzaldehyde Pricemore >>

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2-fluoro-5-(trifluoromethyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:146137-78-2)2-fluoro-5-(trifluoromethyl)benzaldehyde
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:23
Price ($):183.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:146137-78-2)2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE
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Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:146137-78-2)2-氟-5-(三氟甲基)苯甲醛
Order Number:LE2890257
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
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2-fluoro-5-(trifluoromethyl)benzaldehyde Related Literature

Additional information on 2-fluoro-5-(trifluoromethyl)benzaldehyde

Recent Advances in the Application of 2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 146137-78-2) in Chemical Biology and Pharmaceutical Research

2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 146137-78-2) is a fluorinated aromatic aldehyde that has garnered significant attention in chemical biology and pharmaceutical research due to its unique physicochemical properties and versatile applications. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and materials. Recent studies have explored its utility in drug discovery, medicinal chemistry, and material science, highlighting its potential as a building block for novel therapeutic agents and functional materials.

In the context of drug discovery, 2-fluoro-5-(trifluoromethyl)benzaldehyde has been employed as a precursor for the synthesis of small-molecule inhibitors targeting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious diseases. The trifluoromethyl and fluorine substituents on the benzene ring enhance the metabolic stability and lipophilicity of the resulting compounds, improving their pharmacokinetic properties. Recent research has demonstrated its use in the development of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antimicrobial agents, showcasing its broad applicability in medicinal chemistry.

One notable application of 2-fluoro-5-(trifluoromethyl)benzaldehyde is in the synthesis of fluorinated heterocycles, which are prevalent in many FDA-approved drugs. The electron-withdrawing nature of the fluorine and trifluoromethyl groups facilitates nucleophilic aromatic substitution reactions, enabling the construction of diverse heterocyclic scaffolds. Recent studies have reported the use of this compound in the synthesis of fluorinated pyridines, quinolines, and benzimidazoles, which exhibit enhanced biological activity and selectivity compared to their non-fluorinated counterparts.

In addition to its role in drug discovery, 2-fluoro-5-(trifluoromethyl)benzaldehyde has found applications in material science, particularly in the development of fluorinated polymers and liquid crystals. The incorporation of fluorine atoms into polymers imparts desirable properties such as chemical resistance, thermal stability, and low surface energy. Recent advancements have utilized this compound to synthesize novel fluorinated monomers for high-performance materials used in coatings, adhesives, and electronic devices.

Recent synthetic methodologies have also focused on improving the efficiency and sustainability of producing 2-fluoro-5-(trifluoromethyl)benzaldehyde. Green chemistry approaches, including catalytic fluorination and continuous flow synthesis, have been explored to reduce the environmental impact of its production. These innovations align with the growing emphasis on sustainable practices in the pharmaceutical and chemical industries.

In conclusion, 2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 146137-78-2) continues to be a valuable building block in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an indispensable tool for the development of novel therapeutics and advanced materials. Ongoing research efforts are expected to further expand its applications and uncover new opportunities in these fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:146137-78-2)2-fluoro-5-(trifluoromethyl)benzaldehyde
A3181
Purity:99%
Quantity:100g
Price ($):183.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:146137-78-2)2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE
sfd18699
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email